4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline
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Overview
Description
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline is an organic compound with the molecular formula C30H44BrN and a molecular weight of 498.581 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethenyl chain, which is further connected to an aniline moiety substituted with two octyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a coupling reaction to introduce the ethenyl group. The final step involves the alkylation of the aniline moiety with octyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Bromophenyl ketones or acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethenyl and octyl groups can modulate the compound’s hydrophobicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Bromophenyl)ethenyl]-N,N-diphenylaniline: Similar structure but with phenyl groups instead of octyl groups.
4-[2-(4-Bromophenyl)ethenyl]-N,N-dibutylaniline: Contains butyl groups instead of octyl groups.
4-[2-(4-Bromophenyl)ethenyl]-N,N-dimethylaniline: Contains methyl groups instead of octyl groups.
Uniqueness
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline is unique due to its long octyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring enhanced membrane permeability and hydrophobic interactions .
Properties
CAS No. |
192137-56-7 |
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Molecular Formula |
C30H44BrN |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)ethenyl]-N,N-dioctylaniline |
InChI |
InChI=1S/C30H44BrN/c1-3-5-7-9-11-13-25-32(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(31)22-18-27/h15-24H,3-14,25-26H2,1-2H3 |
InChI Key |
UPOCADJIGRNKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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